Journal Name:Chemistry Education Research and Practice
Journal ISSN:1109-4028
IF:3.367
Journal Website:https://pubs.rsc.org/en/journals/journalissues/rp#!recentarticles&adv
Year of Origin:0
Publisher:Ioannina University School of Medicine
Number of Articles Per Year:86
Publishing Cycle:Quarterly
OA or Not:Yes
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00249G
Navigating the observational, symbolic, and theoretical knowledge domains of chemistry is crucial for chemistry sensemaking. However, this has been shown to be particularly challenging for students of chemistry. In order to reach government standards for sensemaking in the chemistry subject, it is important to investigate how chemistry teachers can sustain sensemaking practices in their classrooms. In this study, conversation analysis was used to study videotaped teacher–student dialogues at upper secondary school practical lessons in chemical equilibrium. Common patterns in how sensemaking was produced in interaction were found in four experienced chemistry teachers’ sensemaking dialogues with students. The data show how the teachers use coordinated actions in conversations to create a balance between (1) managing sensemaking dialogues in the laboratory classroom on a moment-to-moment basis through connecting theory and experience, and (2) managing the tension between exposing students’ knowledge gaps and presenting the students as competent as part of the interaction. The results of the study indicate that resolving tension in interaction is an important part of teacher–student sensemaking in chemistry, and also identify the chemical equation as a possible tool for sensemaking progression. The detailed examples of teacher–student sensemaking can be used as models for chemistry teachers interested in how sensemaking can be achieved practically.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00099K
An investigation was carried out into laboratory practical skills development and students’ specific challenges in transition from laboratory chemistry at Chinese High School (HS) to a fully English style university laboratory course. To the best of our knowledge this is the first study of its type investigating practical laboratory skills for a TransNational Education (TNE) Chemistry BSc (3 + 1) degree programme between the United Kingdom (UK) and the People's Republic of China (PRC). Internationalization of such courses have become popular in recent years. The two universities in this study are Nanjing Tech University (NJTech) and the University of Sheffield (UoS). Our study is exploratory with the aim to determine the level of practical laboratory skills the NJTech students gained from High School and the challenges they encountered as they joined a UK degree laboratory programme delivered in English. For this international study, a mixed-methods approach was followed using qualitative inductive and deductive methodologies. Using open-ended questions it was found that particular challenges in the transition were around the lack of prior laboratory experience and the development of many new skills, laboratory notebook documentation, laboratory safety, and studying laboratory chemistry in a second language. Students welcomed these challenges and felt they were developing into professional chemists. Specific recommendations are made for international TNE degrees with laboratory programmes, particularly for those students who progress from Chinese High School through the Chinese GaoKao system into a western university chemistry laboratory programme. The scaffolded/structured curriculum design allowed for total and successful integration of the NJTech with the Sheffield home students during the final year of their BSc in Chemistry. After graduation, having gained high class degrees and becoming fluent in English many of the students progressed into Industry, and onto Masters or PhD programmes in the UK and throughout the world, suggesting internationalisation of students on our TNE programme was successful.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00153A
The Beer–Lambert law is a fundamental relationship in chemistry that helps connect macroscopic experimental observations (i.e., the amount of light exiting a solution sample) to a symbolic model composed of system-level parameters (e.g., concentration values). Despite the wide use of the Beer–Lambert law in the undergraduate chemistry curriculum and its applicability to analytical techniques, students’ use of the model is not commonly investigated. Specifically, no previous work has explored how students connect the Beer–Lambert law to absorption phenomena using submicroscopic-level reasoning, which is important for understanding light absorption at the particle level. The incorporation of visual-conceptual tools (such as animations and simulations) into instruction has been shown to be effective in conveying key points about particle-level reasoning and facilitating connections among the macroscopic, submicroscopic, and symbolic domains. This study evaluates the extent to which a previously reported simulation-based virtual laboratory activity (BLSim) is associated with students’ use of particle-level models when explaining absorption phenomena. Two groups of analytical chemistry students completed a series of tasks that prompted them to construct explanations of absorption phenomena, with one group having completed the simulation-based activity prior to the assessment tasks. Student responses were coded using Johnstone's triad. When comparing work from the two student groups, chi-square tests revealed statistically significant associations (with approximately medium to large effect sizes) between students using the simulation and employing particle-level reasoning. That said, submicroscopic-level reasoning did not always provide more explanatory power to students’ answers. Additionally, we observed the productive use of a variety of submicroscopic light–matter interaction models. We conjecture that engaging with BLSim provided new submicroscopic-level resources for students to leverage in explanations and predictions of absorption phenomena.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D2RP00270A
For the past decade, the College of Chemistry at UC Berkeley has iteratively redesigned general chemistry laboratory courses to introduce students to green chemistry concepts, while simultaneously using green chemistry as a relevant context to learn chemistry. To investigate the effectiveness of this curriculum we developed approaches to investigate student understanding of green chemistry. We adapted a constructivist educational framework to iteratively design fixed and free response items appropriate for large enrollment courses that probe student knowledge of green chemistry concepts and practices. Two free response items were designed to probe students’ ability to define green chemistry and make green chemistry decisions in the context of a case study. A set of fixed response items were designed to probe particular aspects of green chemistry knowledge that were included in the course. Together, we used these items to characterize (1) changes in student understanding of green chemistry and (2) how prior “green” knowledge impacts student learning of new green chemistry principles in the general chemistry laboratory course. Analysis of student responses indicated that, on average, students demonstrated increased green chemistry understanding after completing this green chemistry aligned laboratory course. Students were able to integrate more normative green chemistry principles in their answers and began to indicate awareness of complex interconnected systems. Because the items focused on assessing student knowledge of green chemistry, rather than their self-assessment of knowledge, they provided valuable insight regarding students’ prior green chemistry knowledge that will be used to develop future versions of the curriculum.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00169E
The importance of introducing students to mechanistic reasoning (MR) early in their schooling is emphasised in research. The goal of this case study was to contribute with knowledge on how early primary students’ (9–10 year-olds) MR in chemistry is expressed and developed in a classroom practice framed by model-based inquiry. The study focuses on the first lesson in a sequence of six that was developed as part of a design study. The teaching was designed to ensure student agency and create conditions for the students to develop, test, and evaluate simple particle models in interaction with observations cooperatively and under teacher guidance. During the lesson, students were encouraged to express their tentative explanatory models in drawing and writing, and to act as molecules to dramatize the expansion of air. A mechanistic reasoning framework based on the characterisation of system components (entities, properties, activities, organisation) was developed and used to analyse children's mechanistic reasoning. The framework included multimodal analysis of communication (speech, gestures, writing, drawing, bodily motion) and evaluation of student reasoning based on e.g., the presence of gaps in terms of explanatory black boxes or missing pieces. The results show that: (1) In model-based inquiry, young children can navigate across different representational levels in their reasoning and engage in MR; (2) children's black-boxing can be seen as an indication of epistemic work in the process of model-based inquiry; and (3) asking students to engage in multiple modes of representations support the development of student MR in model-based inquiry.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00154G
A national survey on chemistry instructional laboratories was administered to faculty members at four-year postsecondary institutions in the United States for the purpose of exploring levels of inquiry-based instruction implemented in laboratory courses. Respondents were asked to rate the level of choice their students had in deciding six key characteristics of the experiments used in their course (e.g., what research questions to explore); the more choices students get to make, the more inquiry-based instructional experience. MANOVA and post hoc analyses suggest that there are differences in the level of inquiry across chemistry course levels; lower-level courses (i.e., general chemistry and organic chemistry) implement lower levels of inquiry-based laboratory instruction compared to upper-level courses (i.e. more chemistry major-focused courses). We found no evidence of association between the level of inquiry courses and institutions’ highest chemistry degree awarded, American Chemical Society approval to award certified bachelors degrees, or external funding to transform postsecondary chemistry courses. Our study contributes to the chemical education community's growing understanding of the state of postsecondary chemistry laboratory instruction. Results further suggest that there is an opportunity for faculty members and department leaders to reflect on their instructional laboratory courses and implement more inquiry-based instructional laboratory experiences across the entirety of the postsecondary chemistry curriculum.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00031A
This study aimed to analyze second-semester organic chemistry students’ problem-solving strategies, specifically focusing on the resources activated while solving problems on E2, E1, and E1cB elimination reactions. Using the theoretical framework by Elby and Hammer, we defined a resource as a unit of information used in the problem-solving process. The resources activated to solve elimination reaction problems were probed using a mixed-methods approach using survey assessments and think-aloud interviews. The data were analyzed quantitatively and qualitatively following a validated set of scoring criteria. The results align with existing findings that students focus on surface-level structural information and use resources that have been repetitively emphasized over multiple semesters. Resources related to acid–base chemistry were activated more often than reaction-specific resources, such as conformational analyses or carbocation rearrangements. Although acid–base resources aid students in successfully analyzing reaction mechanisms, additional resources must be activated to rationalize specific mechanisms and to explain the products formed. This calls for instructors to provide formative and summative assessments that evaluate the many resources required to elucidate elimination reaction mechanisms and product stereochemistry.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00124E
This study focuses on examining senior high-school students’ conceptual understanding and difficulties concerning electrochemistry and comparing patterns of thinking across Turkish and Indonesian contexts. The Electrochemistry Concept Questionnaire (ECQ) was applied to 516 Indonesian and 516 Turkish high school students right after the teaching of the electrochemistry topics. The ECQ contains 18 multiple-choice questions and these questions belong to five different categories: reactions occurring during electrolysis, differences between electrolytic and voltaic cells, movement of ions in voltaic cells, poles in voltaic cells, and voltaic cell reactions. At the end of the study, it was determined that both Indonesian and Turkish senior high-school students’ understanding of electrochemistry concepts was relatively weak and they shared common difficulties concerning electrochemical concepts. While there was no significant difference between the average scores of the students from both countries on the test, it was determined that there were some significant differences on the basis of questions. It has been concluded that students from both countries have alternative conceptions similar to those determined in previous studies such as “during electrolysis, the electric current produces ions” and “electrons migrate through the solution from one electrode to the other”. At the end of the study, the reasons for the similar results and the significantly different results for the students of the two countries to comprehend electro-concepts were discussed.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00140G
Chemish – the scientific language of chemistry – is crucial for learning chemistry. To help students acquire the competencies to understand and use Chemish, chemistry teachers need to have a sound knowledge of teaching and learning Chemish: Pedagogical Scientific Language Knowledge (PSLK). But still, despite the importance of this knowledge, the question remains what exactly it is. Based on a model for science teachers’ PSLK developed through a systematic review, this study seeks to validate the developed model by interviewing experienced chemistry teachers, filling the model with more detail, and examining further and systematising chemistry teachers’ PSLK. Therefore, semi-structured interviews with 19 German secondary chemistry teachers are conducted. The interviews are analyzed both deductively using the results of the systematic review and inductively following the approach of Grounded Theory. Finally, the elements of PSLK resulting from the systematic review, as they are knowledge of (i) scientific language role models, (ii) the development of the concept before the development of the scientific language, (iii) making scientific terms and language explicit, (iv) providing a discursive classroom, (v) providing multiple resources and representations, (vi) providing scaffolds for scientific language development, (vii) communicating expectations clearly, and (viii) specific methods and tools for teaching and learning the scientific language, could be validated and described in more detail, and even new elements, as they are the knowledge of (ix) the motivation when learning scientific language as well as (x) the knowledge of lesson preparation and follow-up, could be identified and described through the interviews. Furthermore, elements influencing the development of and PSLK itself are characterized. Implications to foster Pedagogical Scientific Language Knowledge during teacher preparation will be given.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP00179B
The paper presents the design and evaluation of a voluntary online introductory stoichiometry (VOIS) course aimed at facilitating the transition from secondary to higher education. The course utilized simple analogies and adaptive feedback through a formative scaffolding assessment. The study assessed the effectiveness of the VOIS course through pre- and post-knowledge tests, analysis of students' performance in general chemistry, and course evaluation surveys conducted at a Latin American University between 2019 and 2021. A total of 3995 first-year STEM students enrolled in the course voluntarily, and 358 students successfully completed it. The results showed a statistically significant improvement in stoichiometry-related knowledge, with the pre–post test scores increasing from 4.61 to 6.55 out of 10. The matched sample analysis, which only included students with 100% participation, demonstrated a statistically significant improvement in stoichiometry and related knowledge from 5.31 to 6.61. Furthermore, an analysis comparing the performance of students who completed the VOIS course with those who didn't reveal that the former group outperformed the latter by an average of 10.6 points in the general chemistry course. This statistically significant difference exhibited a large effect size (d = 0.8). In addition, a matching technique was employed to construct a synthetic control group in order to reduce bias in the quasi-experimental design. A successful propensity score analysis was conducted, controlling for variables such as gender, grade in high school, scores in the national test, and student ranking in their high school. The results of this analysis showed a statistically significant improvement of 8.6 points in the general chemistry performance for students who completed the VOIS course compared to those who did not enroll in the course. Furthermore, the feedback from 129 respondents indicated that 80% of the students either liked the VOIS course or liked it very much, with an overall satisfaction rating of 3.1 on a four-point scale. In conclusion, the VOIS course demonstrated positive outcomes in terms of enhanced stoichiometry knowledge, academic performance, and student satisfaction. These findings highlight the potential of online courses like VOIS in facilitating the transition to higher education.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D3RP90012F
This editorial coincides with my start as Editor for Chemistry Education Research and Practice (CERP). Since the purpose of CERP is to serve the chemistry education community of authors and readers, this editorial describes my reflection on how CERP serves the chemistry education community. CERP provides a ready venue for authors to share chemistry education research (CER) and for researchers and educators to learn from this research. By focusing exclusively on CER, it has served to differentiate CER from more general education research and scholarship in teaching and learning products. As a result, CERP provides clear recognition of CER including to those outside the field of chemistry education. A particular strength of CERP is the number of reviewers who provide constructive feedback within their reviews. This feedback supports authors in advancing their work and serves the readers by improving the quality and relevance of the work that appears in CERP. In closing, possibilities for how CERP may better serve the chemistry education community are raised as an ongoing discussion with the community.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D4RP90002B
The first page of this article is displayed as the abstract.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/D4RP90001D
A graphical abstract is available for this content
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/A9RP90017A
Chemistry, as an upper-secondary school subject for all, should aim to supply students with chemical literacy and chemical culture, to cultivate higher-order cognitive skills, and to be a useful, interesting, and enjoyable subject. A recently proposed chemistry programme for all students in grades ten and eleven (ages 15-17) in Greece, introduces chemistry through the separate study of the three states of matter [the states-of-matter approach (SOMA)]. There are three major units in the programme, namely: air and gases; salt, salts, and solids; water and liquids. The gaseous state is introduced first because it is the best prelude to the study of atoms and molecules; only a few non-metals and compounds, with small and simple molecules are studied. Ions, ionic bonds, or intermolecular forces are not involved until the unit of solids, as only the covalent bond is needed in the unit of gases. By placing the solid state second, we can study liquid solutions as well as acids and bases within the unit of liquids. The programme then moves into the applications of chemistry: plastics and polymers; drugs; foodstuffs; energy. Inorganic and organic chemistry are partially integrated. The overall approach is intermediate between a formal (‘academist’) and a science-technology-environment-society (STES) (‘practicalist’) one, while constructivist teaching and learning is incorporated. [Chem. Educ. Res. Pract. Eur.: 2000, 1, 161-168]
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C3RP00043E
Ausubel and Novak's construct of meaningful learning stipulates that substantive connections between new knowledge and what is already known requires the integration of thinking, feeling, and performance (Novak J. D., (2010), Learning, creating, and using knowledge: concept maps as facilitative tools in schools and corporations, New York, NY: Routledge Taylor & Francis Group.). This study explores the integration of these three domains using a structural equation modeling (SEM) framework. A tripartite model was developed to examine meaningful learning through the correlational relationships among thinking, feeling, and performance using student responses regarding Intellectual Accessibility and Emotional Satisfaction on the Attitudes toward the Subject of Chemistry Inventory version 2 (ASCI V2) and performance on the American Chemical Society exam. We compared the primary model to seven alternatives in which correlations were systematically removed in order to represent a lack of interconnectedness among the three domains. The tripartite model had the strongest statistical fit, thereby providing statistical evidence for the construct of meaningful learning. Methodological issues associated with SEM techniques, including problems related to non-normal multivariate distributions (an assumption of traditional SEM techniques), and causal relationships are considered. Additional findings include evidence for weak configural invariance in the pre/post implementation of the ASCI(V2), mainly due to the poor structure of the pretest data. The results are discussed in terms of their implications for teaching and learning.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C3RP00021D
The purpose of this article is to study the effects of an intellectually caring model of teaching and learning on alternative African American high school students' conceptual change and achievement in a chemistry unit on acids and bases. A mixed-methods approach using retrospective data was utilized. Data secured from the teacher were the audio-recordings of her prior- and post-interventional individual interviews with students and the results of the students' pre- and post-interventional Acid Base Achievement Test (ABA-T). All audio-recorded interviews were transcribed. A qualitative analysis of students' prior- and post-interventional conceptions of acids and bases using phenomenography revealed: (a) a change in the number of categories of descriptions, (b) a shift in language use from everyday talk to more chemical talk, and (c) a hierarchy of chemical knowledge. The ABA-T results indicated that students (n = 17) in the experimental group achieved significantly higher scores (p < 0.003) than students in the control group (n = 22) taught by traditional teaching methods. The study outlines three implications: (a) reaching the often unreached mind, (b) developing simple chemical phrases into coherent chemical explanation, and (c) achieving alternative students' success in traditional test. The study recommends implementing an intellectually caring model for teaching alternative education students.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C3RP00126A
Through a comparative analysis of the chemical content of three teachers' discourse; we propose to give answers to the question: “how is the connection between the experiential level and the generally accepted representation of the three levels of chemistry presented by teachers to Tunisian students, during their first contact with chemical change modeling”. We chose to perform the analysis using an “expanded chemistry triplet” to represent the different levels and their possible connections to the elements of knowledge taught. These elements of knowledge, called facets, included definitions, representations and rules used by the teachers to convey the meaning. While there was some difference in priorities between the three teachers with regard to teaching content, the connection between the experiential field and the three levels of representation of chemistry was only partially taught by all. It is the description, the interpretation and the representation of objects and events of the experiential field at the macroscopic level that are strongly in the majority. On the other hand, interest in the sub-microscopic level and clarification of the procedures to implement for the quantitative treatment of chemical reactions seems insufficient. The responsibility is thus left to the students to acquire a large amount of knowledge and expertise. These observations led us to formulate proposals for improving the teaching of chemical reactions and teacher training.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C4RP00230J
The flipped classroom is a pedagogical approach that moves course content from the classroom to homework, and uses class time for engaging activities and instructor-guided problem solving. The course content in a sophomore level Organic Chemistry I course was assigned as homework using video lectures, followed by a short online quiz. In class, students' misconceptions were addressed, the concepts from the video lectures were applied to problems, and students were challenged to think beyond given examples. Students showed increased comprehension of the material and appeared to improve their performance on summative assessments (exams). Students reported feeling more comfortable with the subject of organic chemistry, and became noticeably passionate about the subject. In addition to being an effective tool for teaching Organic Chemistry I at a small college, flipping the organic chemistry classroom may help students take more ownership of their learning.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C5RP00227C
Entropy is a central concept in thermodynamics, but has been found to be challenging to students due to its abstract nature and the fact that it is not part of students' everyday language. Interviews with three pairs of engineering students (N = 6) were conducted and video recorded regarding their interpretation and use of the entropy concept, one year after a course on chemical thermodynamics. From a syntax perspective, students were asked to assess whether different sentences involving temperature, internal energy, and entropy make sense. With a focus on semantics, they were asked to rank a set of notions with regards to how closely they are related to entropy, how scientific they are, and how useful they are for explaining what entropy is. From a pragmatics point of view, students were asked to solve two qualitative problems, which involve entropy. The results show that these chemistry students regard internal energy, but not entropy, as a substance-like entity. The students' ranking of how closely related to entropy notions are and how useful they are for explaining entropy was found to be strongly negatively correlated to how scientific the notions were seen to be. For example, disorder was seen as highly unscientific, but very useful for explaining entropy. In the problem-solving tasks, Chemical Engineering students were comfortable relating entropy to enthalpy and Gibbs free energy, the three notions being seen to form a “trinity” in thermodynamics. However, the students had challenges grasping the unchanged entropy in reversible, adiabatic expansion of an ideal gas, in which they did not consider how entropy relates to the second law of thermodynamics. In final reflections on their learning processes, the students saw weak connections between their problem-solving skills and their conceptual understanding of entropy, although acknowledging that both aspects of learning are important.
Chemistry Education Research and Practice ( IF 3.367 ) Pub Date : , DOI: 10.1039/C5RP00185D
Decisions about instruction, research, or policy often require the interpretation of student assessment scores. Increasingly, attitudinal variables are included in an assessment strategy, and it is important to ensure that interpretations of students' attitudinal status are based on instrument scores that apply similarly for diverse students. In this study, a shortened version of the Test of Science Related Attitudes (TOSRA) was used to gather validity evidence based on the internal structure of the instrument in an introductory chemistry course. Using measurement invariance analysis by sex and race/ethnicity, it was found that the internal structure holds by sex, but it did not hold by race/ethnicity in our sample. Further analysis revealed problems with the normality scales for Black students in our sample. Also, this study examined the relationship between the scales of the Shortened TOSRA, achievement in chemistry, and prior math knowledge. Using Structural Equation Modeling (SEM) it was found that two of the scales, attitude toward inquiry and career interest in science, have a small but significant influence on students' achievement in chemistry. This study highlights the importance of examining if the scores apply similarly for different groups of students in a population, since the scores of these assessments could be used to make decisions that will affect the students.
共1533条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | EDUCATION, SCIENTIFIC DISCIPLINES 学科教育3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
39.30 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/rp
- Submission Guidelines
- https://www.rsc.org/journals-books-databases/about-journals/chemistry-education-research-practice/#journal-specific-guidelines
- Reference Format
- https://endnote.com/downloads/styles/
- Collection Carrier
- original and previously unpublished theory based supported by empirical data of generalisable character.